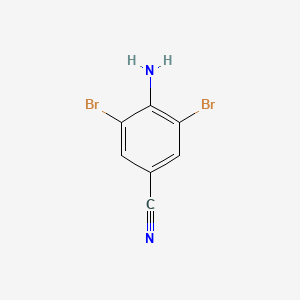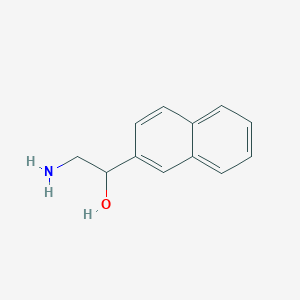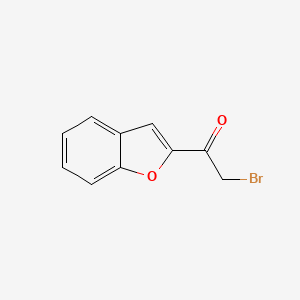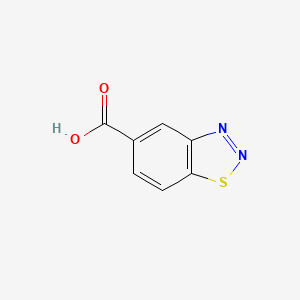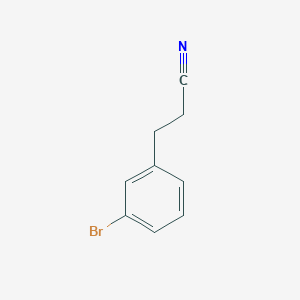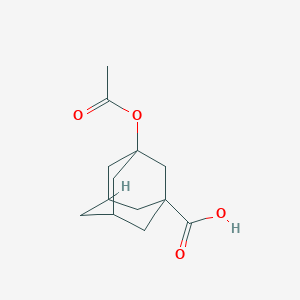
1-Acetyloxy-3-carboxyadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
ACAM is synthesized by acetylation of 1-hydroxyadamantane-3-carboxylic acid. There are also other methods of synthesis involving hydrazides and 1,3,4-oxadiazoles .Molecular Structure Analysis
The molecular formula of 1-Acetyloxy-3-carboxyadamantane is C13H18O4 . It has an average mass of 238.280 Da and a monoisotopic mass of 238.120514 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1-Acetyloxy-3-carboxyadamantane are not detailed in the search results, it’s worth noting that hydrazides, which are used in the synthesis of ACAM, are known for their role in the synthesis of various heterocycles .Applications De Recherche Scientifique
Application in Medicinal Chemistry
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Adamantane and its derivatives have been introduced into many drugs for current clinical research. Some of them are used for the treatment of neurological disease, as antiviral agents, and as agents against type-2 diabetes .
Methods of Application or Experimental Procedures
In this research, a new adamantane-based compound, 3-phenyl-adamantane-1-carboxylic acid (PACA), was synthesized and characterized .
Results or Outcomes
The new compound should be a beneficial complement or extension to the existing adamantyl-based materials .
Application in Crystallography
Specific Scientific Field
Crystallography
Summary of the Application
The crystal structure of poly[(m3-3-carboxyadamantane-1-carboxylato-κ3O:O′:O″)-(phenanthroline-κ2N,N′)sodium(II)], C24H23N2NaO4, was studied .
Methods of Application or Experimental Procedures
The crystal structure was determined using X-ray diffraction .
Results or Outcomes
The crystal structure was successfully determined .
Application in Chemical Research
Specific Scientific Field
Chemical Research
Summary of the Application
Adamantane and its derivatives, such as 3-Carboxyadamantane-1-acetic acid, are often used in chemical research due to their unique properties .
Methods of Application or Experimental Procedures
These compounds can be synthesized and characterized using various chemical techniques .
Results or Outcomes
The results of these studies can lead to the development of new materials and drugs .
Application in Biological Research
Specific Scientific Field
Biological Research
Summary of the Application
Acylated flavonoids, which can include adamantane-based compounds, have been found to have several health benefits .
Methods of Application or Experimental Procedures
These compounds can be studied using molecular docking studies .
Results or Outcomes
These studies have found that acylated flavonoids can have antimicrobial, anti-inflammatory, and analgesic effects .
Orientations Futures
Propriétés
IUPAC Name |
3-acetyloxyadamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-8(14)17-13-5-9-2-10(6-13)4-12(3-9,7-13)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYSSFRCRALTAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384745 |
Source


|
| Record name | 1-acetyloxy-3-carboxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyloxy-3-carboxyadamantane | |
CAS RN |
42711-78-4 |
Source


|
| Record name | 3-(Acetyloxy)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42711-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-acetyloxy-3-carboxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

